molecular formula C16H14BrNO4 B2416715 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide CAS No. 552842-61-2

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Cat. No. B2416715
CAS RN: 552842-61-2
M. Wt: 364.195
InChI Key: CZPLKZWHCCFAFO-UHFFFAOYSA-N
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Description

“(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid” is a research chemical with the CAS Number: 677012-43-0. It has a molecular weight of 289.08 and its IUPAC name is (2-bromo-4-formyl-6-methoxyphenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for “(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid” is 1S/C10H9BrO5/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14/h2-4H,5H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical form of “(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid” is solid. It is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study investigated derivatives of phenoxyacetamide, including compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through a multi-step reaction sequence, starting from the Leuckart reaction. Their structures were determined by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis. Among the series, specific compounds showed activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Bromophenol Derivatives and Anticancer Potential

Bromophenol derivatives isolated from the red alga Rhodomela confervoides, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid, were studied for their potential anticancer properties. The structures of these compounds were elucidated by various spectroscopic methods. However, compounds in this series were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis and Antituberculosis Activity

The synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl) acetamide derivatives was achieved. The structures of these new derivatives were confirmed by spectroscopic techniques, and their in vitro anti-tuberculosis activities were investigated (Bai et al., 2011).

Synthesis and Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes. The structures of these compounds were confirmed by IR, 1H NMR, and mass analysis, and they showed significant antimicrobial activity (Noolvi et al., 2016).

Muscarinic M(3) Receptor Antagonist

A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized for potential use as muscarinic M(3) receptor antagonists, aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. These compounds showed selectivity for M(3) over M(2) receptors and demonstrated good in vitro metabolic stability (Mitsuya et al., 2000).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLKZWHCCFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

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